molecular formula C6H6BrNO4S2 B2901319 2-(5-Bromothiophene-2-sulfonamido)acetic acid CAS No. 706766-44-1

2-(5-Bromothiophene-2-sulfonamido)acetic acid

Cat. No.: B2901319
CAS No.: 706766-44-1
M. Wt: 300.14
InChI Key: GJBPQYHRQFWZHL-UHFFFAOYSA-N
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Description

2-(5-Bromothiophene-2-sulfonamido)acetic acid is an organic compound with the molecular formula C6H6BrNO4S2 and a molecular weight of 300.14 g/mol . This compound is characterized by the presence of a bromine atom, a thiophene ring, and a sulfonamide group, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophene-2-sulfonamido)acetic acid typically involves the bromination of thiophene followed by sulfonation and subsequent reaction with acetic acid derivatives. One common method includes the use of bromine and a suitable catalyst to introduce the bromine atom into the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophene-2-sulfonamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Bromothiophene-2-sulfonamido)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophene-2-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or modulate the activity of target proteins. The bromine atom and thiophene ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-sulfonamide: Lacks the acetic acid moiety but shares the bromothiophene and sulfonamide structure.

    Thiophene-2-sulfonamide: Similar structure without the bromine atom.

    2-(5-Chlorothiophene-2-sulfonamido)acetic acid: Chlorine atom instead of bromine.

Uniqueness

2-(5-Bromothiophene-2-sulfonamido)acetic acid is unique due to the combination of its bromine atom, thiophene ring, and sulfonamide group, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[(5-bromothiophen-2-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBPQYHRQFWZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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